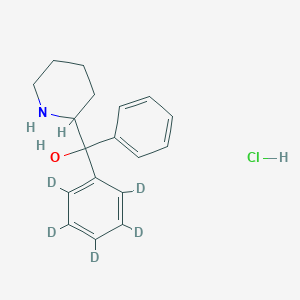

Pipradrol-d5 Hydrochloride

Description

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of that same element. This subtle modification provides a powerful tool for researchers across various scientific disciplines. The use of these labeled compounds, particularly with deuterium (B1214612), has become instrumental in advancing our understanding of chemical reactions, biological processes, and analytical methodologies.

Properties

Molecular Formula |

C18H22ClNO |

|---|---|

Molecular Weight |

308.9 g/mol |

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol;hydrochloride |

InChI |

InChI=1S/C18H21NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17,19-20H,7-8,13-14H2;1H/i1D,3D,4D,9D,10D; |

InChI Key |

KIFIYUHFHGSNHL-SQJASTRZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCCN2)(C3=CC=CC=C3)O)[2H])[2H].Cl |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Pipradrol D5 Hydrochloride

Precursor Synthesis and Derivatization Strategies

The synthesis of Pipradrol-d5 Hydrochloride begins with the construction of the core pipradrol molecule. A common synthetic route involves the reaction of 2-bromopyridine (B144113) with diphenylacetonitrile, followed by a series of reduction and hydrolysis steps to form the pipradrol free base. researchgate.net Another established method is the hydrogenation of α,α-diphenyl-2-pyridinemethanol. nih.gov

Derivatization strategies are key to introducing the deuterium (B1214612) atoms. One approach involves the synthesis of a deuterated precursor. For instance, α,α-Diphenyl-2-pyridinemethanol Hydrochloride-d5 can be used as a labeled intermediate, which already contains the necessary deuterium atoms that will be incorporated into the final Pipradrol-d5 molecule. pharmaffiliates.com

Deuteration Methodologies for Aromatic Systems

The introduction of deuterium into aromatic systems like the phenyl group of pipradrol is a critical step. Several methodologies can be employed to achieve this, primarily falling into two categories: catalytic hydrogen-deuterium exchange reactions and the use of deuterated reagents. The selection of a specific method often depends on the desired level of deuteration, regioselectivity, and the stability of the starting material under the reaction conditions.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium (H-D) exchange reactions are a widely used method for deuterating aromatic compounds. tn-sanso.co.jp These reactions typically involve a metal catalyst, such as platinum or palladium, and a source of deuterium, like deuterium gas (D₂) or heavy water (D₂O). vulcanchem.com The catalyst facilitates the exchange of hydrogen atoms on the aromatic ring with deuterium atoms from the deuterium source. jst.go.jp

For instance, platinum on carbon (Pt/C) has been shown to be an effective catalyst for the H-D exchange of aromatic rings in the presence of D₂O. researchgate.netresearchgate.net The reaction conditions, such as temperature and pressure, can be adjusted to control the extent of deuteration. tn-sanso.co.jp In some cases, a mixed catalyst system, such as Pd/C-Pt/C, can offer improved efficiency and allow for milder reaction conditions. nih.gov The choice of solvent is also crucial, as it can influence the solubility of the substrate and the efficiency of the exchange process. jst.go.jp

Recent advancements have explored flow synthesis methods using microwave technology, which can enhance reaction efficiency and production throughput for deuterated aromatic compounds. tn-sanso.co.jp Metal-free approaches, such as photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1), have also been developed for aromatic H-D exchange, offering an alternative to traditional transition metal catalysis. nih.gov

Deuterated Reagent-Mediated Synthesis

An alternative strategy for introducing deuterium is through the use of deuterated reagents during the synthesis of the molecule. This method offers precise control over the location of the deuterium atoms. A common approach involves the use of deuterated Grignard reagents. masterorganicchemistry.comorganicchemistrytutor.com For example, a deuterated phenylmagnesium bromide (C₆D₅MgBr) could be reacted with a suitable electrophile to construct the deuterated diphenylmethanol (B121723) core of pipradrol. The Grignard reagent itself can be prepared by reacting a deuterated aryl halide with magnesium metal. masterorganicchemistry.com

Another method involves the use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), to introduce deuterium at specific positions during the reduction of a precursor molecule. snnu.edu.cn The deamination of aromatic amines in the presence of deuterohypophosphorous acid is another technique that can be used to label aromatic compounds with deuterium in a specific position. cdnsciencepub.com

Salt Formation and Purification Techniques

Following the synthesis and deuteration of the pipradrol free base, it is converted into its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent. The resulting this compound is a stable, crystalline solid, which is the preferred form for many research applications.

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or incompletely deuterated species. Standard purification techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) can be employed to achieve the desired purity. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities present.

Structural Elucidation and Isotopic Purity Confirmation

Confirming the structure and isotopic purity of the synthesized this compound is a critical final step. Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for this purpose.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ²H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. For isotopically labeled compounds like this compound, a combination of different NMR techniques provides comprehensive information.

²H-NMR (Deuterium NMR): ²H-NMR is specifically used to observe the deuterium nuclei. wikipedia.org It provides direct evidence of deuteration and can be used to determine the isotopic purity of the sample. acs.orgresearchgate.net A strong peak in the ²H-NMR spectrum corresponding to the aromatic region confirms the presence of deuterium on the phenyl ring. wikipedia.org Quantitative ²H-NMR can be used to determine the percentage of deuterium incorporation at each specific site. sigmaaldrich.comscispace.com

¹³C-NMR (Carbon-13 NMR): ¹³C-NMR provides information about the carbon skeleton of the molecule. The spectrum of this compound will show characteristic signals for each carbon atom. The signals for the carbon atoms in the deuterated phenyl ring will be affected by the presence of deuterium, often appearing as multiplets due to carbon-deuterium coupling.

The following table summarizes the key spectroscopic data for this compound:

| Spectroscopic Data for this compound | |

| Technique | Expected Observations |

| ¹H-NMR | Absence of signals in the aromatic region corresponding to one phenyl group. Presence of signals for the other phenyl group and the piperidine (B6355638) ring. |

| ²H-NMR | A strong signal in the aromatic region, confirming the presence of deuterium. |

| ¹³C-NMR | Characteristic signals for all carbon atoms, with multiplets observed for the carbons in the deuterated phenyl ring due to C-D coupling. |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Integrity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the isotopic enrichment and structural integrity of this compound. rsc.org This method allows for the precise determination of the mass-to-charge ratio (m/z) of the molecule and its isotopologues, which are molecules that differ only in their isotopic composition. nih.gov

The assessment of isotopic purity involves several key steps:

Full Scan Mass Spectrometry: The initial step involves acquiring a full scan mass spectrum of the this compound sample. rsc.org

Isotopologue Identification: The high resolution of the instrument enables the differentiation and assignment of the various H/D isotopologue ions (from D0 to D5). nih.gov

Relative Abundance Calculation: By integrating the ion currents of these distinct isotopic peaks, the relative abundance of each isotopologue can be calculated. acs.org

Isotopic Purity Determination: The isotopic purity is then determined from the relative abundance of the desired pentadeuterated (d5) species compared to the less-deuterated and non-deuterated forms. nih.gov

This systematic approach provides a reliable quantification of the isotopic enrichment, ensuring that the deuterium labeling has been successful and meets the required specifications for its intended use, such as an internal standard in pharmacokinetic studies. rsc.org

Below is a table showcasing hypothetical HRMS data for this compound, illustrating the expected mass-to-charge ratios for the protonated molecule [M+H]⁺ and its isotopologues.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Isotopologue | Chemical Formula | Calculated m/z ([M+H]⁺) |

|---|---|---|

| d0 (Pipradrol) | C₁₈H₂₂NO⁺ | 268.1696 |

| d1 | C₁₈H₂₁DNO⁺ | 269.1759 |

| d2 | C₁₈H₂₀D₂NO⁺ | 270.1821 |

| d3 | C₁₈H₁₉D₃NO⁺ | 271.1884 |

| d4 | C₁₈H₁₈D₄NO⁺ | 272.1947 |

| d5 (Pipradrol-d5) | C₁₈H₁₇D₅NO⁺ | 273.2009 |

Vibrational Spectroscopy for Deuterium Incorporation Verification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serve as complementary methods to verify the incorporation of deuterium into the Pipradrol molecule. These techniques probe the vibrational modes of chemical bonds within the molecule, which are sensitive to the mass of the constituent atoms.

The substitution of hydrogen (¹H) with the heavier deuterium (²H) isotope leads to a predictable shift in the vibrational frequencies of the associated bonds. Specifically, the stretching frequency of a carbon-deuterium (C-D) bond is significantly lower than that of a carbon-hydrogen (C-H) bond. nih.gov

In the FTIR or Raman spectrum of this compound, the appearance of new absorption or scattering bands at lower wavenumbers, characteristic of C-D vibrations, provides direct evidence of successful deuteration. For instance, a characteristic peak for the C-D bond might appear around 2280 cm⁻¹ in an FTIR spectrum. nih.gov Conversely, a decrease in the intensity of the C-H stretching bands in the aromatic region would also indicate the replacement of hydrogen with deuterium. The ability to detect these shifts allows for a qualitative and sometimes semi-quantitative assessment of deuterium incorporation. nih.govarxiv.org

The following table presents a hypothetical comparison of selected vibrational modes for Pipradrol and Pipradrol-d5, illustrating the expected shifts upon deuteration.

Table 2: Hypothetical Vibrational Spectroscopy Data for Pipradrol vs. Pipradrol-d5

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Pipradrol (C-H) | Expected Wavenumber Range (cm⁻¹) in Pipradrol-d5 (C-D) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | N/A (Replaced) |

| Aromatic C-D Stretch | N/A | ~2300-2200 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 (Unaffected) |

| C-O Stretch | 1100-1000 | 1100-1000 (Unaffected) |

| N-H Stretch | 3400-3200 | 3400-3200 (Unaffected) |

Advanced Analytical Methodologies Utilizing Pipradrol D5 Hydrochloride

Role as an Internal Standard in Quantitative Bioanalysis

An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. chiron.no The ideal internal standard has physicochemical properties very similar to the analyte of interest. researchgate.net Stable isotope-labeled compounds, such as Pipradrol-d5 Hydrochloride, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. scispace.commdpi.com This is because they co-elute with the analyte and exhibit similar behavior during sample extraction, derivatization, and ionization, thus effectively compensating for variations in these processes. chiron.notexilajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

In LC-MS/MS method development, this compound is employed to ensure the accurate and precise quantification of Pipradrol and its derivatives in complex biological matrices like blood, urine, and hair. unipd.itnih.gov The development of such methods involves the optimization of several parameters, including chromatographic separation, mass spectrometric detection, and sample preparation. europa.eusimbecorion.com

A typical LC-MS/MS method involves the separation of the analyte and the internal standard on a reversed-phase column followed by detection using a tandem mass spectrometer. unipd.it The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. unipd.itresearchgate.net The use of a deuterated internal standard like this compound is crucial for correcting any fluctuations in the analytical process, from injection volume variability to ionization efficiency changes. scispace.com

For instance, in a method for detecting multiple novel psychoactive substances, a deuterated internal standard helps to ensure the reliability of quantification across a wide range of analyte concentrations. unipd.it The development process for such a method would typically involve the following steps:

Optimization of Chromatographic Conditions: This includes selecting the appropriate column, mobile phase composition, and gradient elution program to achieve good separation of the analyte from other matrix components. unipd.it

Tuning of Mass Spectrometric Parameters: This involves optimizing the cone voltage and collision energy for the specific MRM transitions of both Pipradrol and this compound to maximize signal intensity. unipd.it

Sample Preparation: Developing an efficient extraction procedure, such as protein precipitation or liquid-liquid extraction, to isolate the analyte and internal standard from the biological matrix. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Pipradrol Analysis

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Linear gradient from 10% to 95% B |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Pipradrol Transition | e.g., m/z 268.2 -> 167.1 |

| Pipradrol-d5 HCl Transition | e.g., m/z 273.2 -> 172.1 |

This table is for illustrative purposes and actual parameters may vary based on the specific instrumentation and application.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

While LC-MS/MS is more common for the analysis of polar and thermally labile compounds, GC-MS can also be a powerful tool, particularly for volatile and thermally stable compounds, or those that can be derivatized to become so. researchgate.net In GC-MS method development for Pipradrol, the use of this compound as an internal standard is equally important for achieving accurate quantification. scholars.direct

Derivatization is often a necessary step in GC-MS analysis to improve the chromatographic properties and thermal stability of the analyte. researchgate.net Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can be used. researchgate.net The deuterated internal standard will undergo the same derivatization reaction, ensuring that any variability in the reaction efficiency is accounted for. researchgate.net

The development of a GC-MS method would generally follow these steps:

Optimization of Derivatization: Selecting the appropriate derivatizing agent and optimizing the reaction conditions (temperature and time). researchgate.net

Optimization of GC Conditions: Selecting the appropriate capillary column and temperature program to achieve separation. scholars.direct

Optimization of MS Parameters: Selecting appropriate ions for selected ion monitoring (SIM) to ensure specificity and sensitivity. nih.gov

Table 2: Example GC-MS Method Parameters for Derivatized Pipradrol Analysis

| Parameter | Condition |

| Gas Chromatography | |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Initial temp 120°C, ramp to 300°C |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Analysis Mode | Selected Ion Monitoring (SIM) |

| Derivatized Pipradrol Ions | Specific fragment ions of the derivative |

| Derivatized Pipradrol-d5 Ions | Corresponding fragment ions of the deuterated derivative |

This table is for illustrative purposes and actual parameters may vary based on the specific derivatization agent and instrumentation.

Minimization of Matrix Effects in Complex Biological Matrices

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. dshs-koeln.demyadlm.orgnih.gov These effects can lead to inaccurate and imprecise results. myadlm.org Stable isotope-labeled internal standards like this compound are highly effective at mitigating matrix effects. dshs-koeln.declearsynth.com

Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized, leading to more accurate and reliable quantification. wuxiapptec.com Research has shown that while deuterated standards are not a perfect solution in all cases, they significantly improve the ruggedness and reliability of quantitative assays in complex matrices like urine and blood. myadlm.orgnih.gov

Method Validation Protocols for Deuterated Reference Standards

For a bioanalytical method to be considered reliable, it must undergo a thorough validation process according to regulatory guidelines. europa.eufda.gov The use of a deuterated reference standard like this compound is an integral part of this validation. tandfonline.com

Linearity and Calibration Curve Establishment

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte. researchgate.net A calibration curve is established by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard, this compound. coleparmer.co.uknyc.gov

The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. researchgate.net The relationship is typically evaluated using a linear regression model. researchgate.net A key acceptance criterion for the calibration curve is the correlation coefficient (r²), which should ideally be ≥ 0.99 for methods using deuterated internal standards. nyc.gov

Table 3: Example Calibration Curve Data for Pipradrol Analysis

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 5,234 | 101,456 | 0.052 |

| 5 | 26,170 | 102,112 | 0.256 |

| 10 | 51,890 | 100,987 | 0.514 |

| 50 | 258,765 | 101,543 | 2.548 |

| 100 | 519,876 | 102,345 | 5.080 |

| 250 | 1,298,765 | 101,987 | 12.735 |

This is a hypothetical data set for illustrative purposes.

Accuracy and Precision Determinations

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of agreement among a series of measurements. simbecorion.comfda.gov Both are critical for ensuring the reliability of a bioanalytical method.

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the range of the calibration curve. fda.gov The use of a deuterated internal standard like this compound significantly improves both accuracy and precision by compensating for analytical variability. scispace.comtexilajournal.com Studies have demonstrated that methods using stable isotope-labeled internal standards consistently show lower coefficients of variation (CV%) for precision and better accuracy compared to methods using structural analogues. researchgate.net For example, one study found that the inter-patient assay imprecision was consistently lower with a deuterated internal standard (2.7%-5.7%) compared to an analogue (7.6%-9.7%). researchgate.net

Regulatory guidelines typically require the accuracy to be within ±15% (±20% at the lower limit of quantification) of the nominal concentration and the precision (CV%) not to exceed 15% (20% at the LLOQ). fda.gov

Table 4: Illustrative Accuracy and Precision Data for Pipradrol QC Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

| Low | 3 | 2.95 | 98.3 | 4.5 |

| Medium | 75 | 76.2 | 101.6 | 3.1 |

| High | 200 | 198.4 | 99.2 | 2.8 |

This is a hypothetical data set for illustrative purposes.

Selectivity and Specificity Assessments

In analytical chemistry, selectivity refers to the ability of a method to distinguish and quantify an analyte in the presence of other components, while specificity is the ultimate goal of a method to measure the analyte of interest exclusively. researchgate.netresearchgate.net The use of this compound as an internal standard significantly enhances the selectivity and specificity of analytical methods for the quantification of pipradrol and its metabolites.

Interference Studies:

One of the primary challenges in bioanalysis is the potential for interference from endogenous matrix components or other structurally similar compounds. researchgate.net this compound, being chemically almost identical to pipradrol, co-elutes with the analyte during chromatographic separation. aptochem.com However, due to its higher mass, it can be distinguished by a mass spectrometer. This allows for the correction of matrix effects, such as ion suppression or enhancement, which can significantly impact the accuracy of quantification. researchgate.net

Cross-Reactivity Analysis:

In immunoassay-based screening methods, cross-reactivity with other substances can lead to false-positive results. nih.gov While this compound is primarily used in mass spectrometry, the principles of assessing cross-reactivity are relevant. For instance, in the development of a highly specific method, it is crucial to demonstrate that the analytical signal is not influenced by the presence of structurally related compounds, such as other piperidine (B6355638) derivatives or central nervous system stimulants. researchgate.netsemanticscholar.orgresearchgate.net The use of a deuterated internal standard like this compound in a mass spectrometric method inherently provides high specificity, as it is highly unlikely that an interfering compound would have the exact same mass and retention time as the analyte and its deuterated counterpart.

Application in Chromatographic Separation Enhancements

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are fundamental to the separation and quantification of compounds in complex mixtures. monadlabtech.comresearchgate.net The use of deuterated internal standards like this compound offers several advantages in enhancing chromatographic separations.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis. researchgate.netaptochem.com Because this compound has nearly identical physicochemical properties to the unlabeled pipradrol, it exhibits a very similar chromatographic retention time. aptochem.com This co-elution is crucial for compensating for variations during sample preparation and injection. aptochem.com Any loss of analyte during extraction or variability in injection volume will be mirrored by the internal standard, allowing for accurate correction and improving the precision and accuracy of the results. monadlabtech.com

While ideally the deuterated standard co-elutes with the analyte, slight differences in retention times can sometimes be observed, a phenomenon known as the "isotope effect". rsc.org This effect is generally minimal for deuterium-labeled compounds but can be influenced by the degree and position of deuteration, as well as the chromatographic conditions. chromatographyonline.com In some cases, this slight separation can even be beneficial for resolving the analyte from potential interferences.

Isotopic Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and precision. researchgate.net It is considered a primary ratio method, meaning it can provide results directly traceable to the International System of Units (SI). researchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest (pipradrol). epa.gov

After the addition and equilibration of the isotopic standard with the sample, the mixture is processed and analyzed by mass spectrometry. The key measurement in IDMS is the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled standard. canada.ca Because the analyte and the standard behave almost identically during sample preparation and analysis, any losses or variations will affect both compounds equally, and their ratio will remain constant. researchgate.net This makes IDMS highly robust and less susceptible to matrix effects and incomplete sample recovery. researchgate.net

The concentration of the analyte in the original sample can then be calculated using the following general equation:

Cx = Cs * (Ws / Wx) * [(R_s - R_b) / (R_b - R_x)] * (M_x / M_s)

Where:

Cx is the concentration of the analyte in the sample

Cs is the concentration of the isotopic standard solution

Ws is the weight of the isotopic standard solution added

Wx is the weight of the sample

R_s is the isotope ratio of the pure standard

R_b is the isotope ratio of the blend (sample + standard)

R_x is the isotope ratio of the pure analyte

M_x is the molecular weight of the analyte

M_s is the molecular weight of the isotopic standard

Applications of this compound in IDMS:

The use of this compound in IDMS is particularly valuable in pharmacokinetic studies, where accurate measurement of drug concentrations in biological fluids is essential. It allows for the precise quantification of pipradrol and its metabolites in complex matrices like blood, plasma, and urine. nih.govnih.gov This high degree of accuracy is also critical in forensic toxicology and clinical chemistry to ensure reliable and defensible results. nih.gov

Table of Research Findings:

| Analytical Technique | Application | Key Finding | Reference |

| LC-MS/MS | Bioanalysis | Use of stable isotope-labeled internal standards compensates for matrix effects and analyte loss during sample preparation. | researchgate.net |

| GC-MS | Doping Control | Deuterated compounds can be effectively used as internal standards for quantitative analysis. | nih.gov |

| IDMS | Glucose Quantification | IDMS provides a high-accuracy reference measurement procedure for clinically relevant analytes. | nih.gov |

| ID-LC-MS/MS | Vitamin D Quantification | Enables accurate and precise determination of analytes, supporting standardization of routine assays. | nih.gov |

Pharmacological Investigations and Mechanistic Studies in Pre Clinical Models

Comparative Pharmacodynamics of Deuterated and Non-deuterated Analogs

While comprehensive pharmacodynamic studies specifically on Pipradrol-d5 Hydrochloride are not extensively available in published literature, its pharmacodynamic profile is largely inferred to be identical to that of Pipradrol. The process of deuteration, or substituting hydrogen atoms with their heavier isotope deuterium (B1214612), typically does not alter the fundamental pharmacological activity of a molecule at its target receptors or transporters. However, it can influence the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This can potentially lead to a slightly altered pharmacokinetic profile, which underscores the importance of using deuterated standards for accurate quantification.

Pipradrol is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI). It exerts its stimulant effects by binding to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of norepinephrine and dopamine, resulting in enhanced noradrenergic and dopaminergic neurotransmission.

The inhibitory potency of Pipradrol at these transporters has been characterized in various in vitro studies. While specific IC50 values for this compound are not commonly reported, as it is primarily used as an analytical tool, the values for the parent compound provide the essential pharmacodynamic context. The deuteration is not expected to significantly alter these potencies.

Table 1: Inhibitory Potency of Pipradrol at Monoamine Transporters

| Transporter | IC50 (nM) |

|---|---|

| Dopamine Transporter (DAT) | 40 |

| Norepinephrine Transporter (NET) | 60 |

This table presents representative data for the non-deuterated compound, Pipradrol.

The binding affinity of Pipradrol for the dopamine and norepinephrine transporters is a key determinant of its pharmacological activity. In vitro binding assays have demonstrated that Pipradrol exhibits a high affinity for both DAT and NET, with significantly lower affinity for the serotonin (B10506) transporter (SERT), consistent with its profile as an NDRI. The binding kinetics, including the association and dissociation rates, contribute to its duration of action. As with reuptake inhibition, the receptor binding affinity of this compound is presumed to be equivalent to that of Pipradrol.

Application in In Vitro Receptor and Transporter Studies

In in vitro settings, such as studies using isolated synaptosomes or cell lines expressing specific neurotransmitter transporters, this compound is invaluable. Its primary role is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods. These techniques are employed to accurately measure the concentration of the non-deuterated Pipradrol in the experimental medium. By adding a known quantity of this compound to the samples, researchers can correct for any loss of analyte during sample preparation and analysis, thereby ensuring the accuracy of the determined concentrations of Pipradrol. This is essential for constructing precise concentration-response curves and determining key pharmacological parameters like IC50 and Ki values.

Utilization in In Vivo Neuropharmacological Research Models (Non-Human)

The application of this compound extends to in vivo research in non-human models, where it plays a critical role in pharmacokinetic and metabolic studies.

In behavioral pharmacology studies, which investigate the effects of drugs on the behavior of animal subjects, Pipradrol is used to probe the functions of the dopaminergic and noradrenergic systems. These studies may assess parameters such as locomotor activity, drug discrimination, and self-administration. In such experiments, the accurate measurement of brain and plasma concentrations of Pipradrol is often necessary to establish a clear relationship between drug levels and behavioral effects. The use of this compound as an internal standard in the bioanalytical methods employed for these measurements is crucial for the validity and reliability of the research findings.

Metabolic Pathway Elucidation and Kinetic Isotope Effects

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery, offering a preliminary assessment of a compound's susceptibility to biotransformation. researchgate.net These tests measure the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. researchgate.net For Pipradrol-d5 Hydrochloride, these studies are crucial to determine if the deuterium (B1214612) substitution confers enhanced stability.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.com The microsomal stability assay is a widely used method to evaluate a compound's metabolic fate, primarily through oxidative pathways. researchgate.netevotec.com

In a typical assay, this compound would be incubated with pooled human or animal liver microsomes in the presence of necessary cofactors like NADPH. evotec.com The concentration of the compound is measured over time using LC-MS/MS to determine its rate of disappearance. evotec.com A slower rate of depletion for this compound compared to Pipradrol would indicate that deuteration has successfully attenuated Phase I metabolism. The primary output of this assay is the in vitro half-life (t½) and the intrinsic clearance (CLint). nih.gov

Table 1: Illustrative Hepatic Microsomal Stability Data for Pipradrol vs. This compound

This table presents hypothetical data to illustrate the expected outcome of a comparative microsomal stability assay. Actual values would need to be determined experimentally.

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Pipradrol | 18 | 38.5 |

| This compound | 45 | 15.4 |

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cofactors present in an intact liver cell. Isolated hepatocytes, therefore, offer a more comprehensive in vitro model, capable of performing both Phase I and Phase II (conjugation) reactions. researchgate.netnih.gov

Identification and Characterization of Deuterated Metabolites

Identifying the specific chemical structures of metabolites is essential for understanding the complete disposition of a drug. For a deuterated compound, this process confirms which metabolic pathways are active and whether the deuterium label remains on the molecule or is lost during biotransformation.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful analytical tool for metabolite identification. researchgate.netnih.gov The liquid chromatography component separates the parent drug from its various metabolites based on their physicochemical properties. The high-resolution mass spectrometer then measures the mass-to-charge ratio (m/z) of these separated molecules with extremely high accuracy, allowing for the determination of their elemental composition. uu.nl

When analyzing samples from in vitro or in vivo studies of this compound, researchers would search for signals corresponding to the predicted masses of potential metabolites. For example, hydroxylation would result in an increase of approximately 16 Da, while N-dealkylation would cause a specific mass loss. The presence of the d5-label would be confirmed by the characteristic mass of the fragment ions in tandem mass spectrometry (MS/MS) experiments.

Table 2: Predicted Major Metabolites of this compound and their Monoisotopic Masses

This table shows hypothetical metabolites based on known metabolic pathways for similar compounds. The notation [d5] indicates the deuterium-labeled core structure is intact.

| Putative Metabolite | Metabolic Reaction | Chemical Formula | Predicted Monoisotopic Mass (Da) |

| M1: Hydroxy-Pipradrol-d5 | Aromatic Hydroxylation | C₁₈H₁₆D₅NO₂ | 288.1964 |

| M2: Pipradrol-d5-N-oxide | N-oxidation | C₁₈H₁₆D₅NO₂ | 288.1964 |

| M3: Dehydro-Pipradrol-d5 | Oxidation of Piperidine (B6355638) Ring | C₁₈H₁₄D₅NO | 272.1858 |

| M4: Benzophenone-d5 analog | Oxidative C-C bond cleavage | C₁₃H₅D₅O | 187.1147 |

While LC-HRMS can provide the elemental formula of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structure elucidation. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR can reveal the precise connectivity of atoms within a molecule.

For metabolites of this compound, ¹H (proton) NMR would be used to determine the position of metabolic modifications, such as hydroxylation on one of the phenyl rings. The absence of proton signals at the sites of deuteration would serve as a confirmation that the deuterium atoms have been retained. ¹³C NMR provides complementary information about the carbon skeleton of the molecule. Together, these techniques provide definitive structural evidence to confirm the identities of metabolites proposed by LC-HRMS.

Assessment of Deuterium Kinetic Isotope Effects (KIEs) on Metabolic Transformations

The deuterium kinetic isotope effect (KIE) is a quantitative measure of the change in reaction rate upon substitution of hydrogen with deuterium. nih.gov The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, if the cleavage of this bond is the rate-determining step of a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. nih.govresearchgate.net

The KIE is typically expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) substrates (KIE = kH/kD). In the context of enzyme kinetics, this can be determined by comparing the intrinsic clearance values (Vmax/Km) of Pipradrol and this compound for a specific metabolic pathway. nih.gov A KIE value significantly greater than 1 provides direct evidence that deuteration at that site has successfully impeded metabolism. This is a primary goal of using deuterium substitution in drug design. nih.govresearchgate.net

Table 3: Hypothetical Kinetic Parameters for the Primary Metabolic Pathway of Pipradrol and this compound

This table provides an illustrative example of data used to calculate the Kinetic Isotope Effect (KIE). The values are hypothetical and serve to demonstrate the principle.

| Substrate | Vmax (pmol/min/mg) | Km (µM) | CLint (Vmax/Km) | KIE (kH/kD) |

| Pipradrol | 520 | 15 | 34.7 | \multirow{2}{*}{2.5} |

| This compound | 285 | 20.5 | 13.9 |

Impact on Oxidative Metabolisms (e.g., Cytochrome P450-mediated reactions)

The cytochrome P450 (CYP450) superfamily of enzymes is a cornerstone of Phase I drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics. youtube.com These reactions, which include hydroxylation, N-dealkylation, and O-dealkylation, are crucial for converting lipophilic compounds into more polar metabolites that can be more readily excreted. www.gov.uk The metabolism of Pipradrol, a compound that is rapidly metabolized in the body, is presumed to be significantly mediated by CYP450 enzymes. wikipedia.orgdrugbank.com

The introduction of deuterium in this compound is expected to have a pronounced effect on its CYP450-mediated metabolism. The breaking of a carbon-hydrogen bond is a frequent and often rate-determining step in CYP450-catalyzed reactions. researchgate.net Therefore, the substitution with deuterium can lead to a decrease in the rate of oxidative metabolism at the deuterated phenyl ring.

Illustrative Impact of Deuteration on CYP450-Mediated Hydroxylation:

To illustrate the kinetic isotope effect, consider a hypothetical scenario where the hydroxylation of the phenyl ring is a key metabolic pathway for Pipradrol. The following table demonstrates the potential impact of deuteration on the reaction rate.

| Compound | Site of Metabolism | Relative Rate of Hydroxylation (Hypothetical) |

| Pipradrol | Phenyl ring (C-H) | 100% |

| This compound | Phenyl ring (C-D) | 20% |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

This theoretical decrease in the rate of metabolism at the deuterated site can lead to several observable outcomes in a research setting:

Increased plasma concentrations and a longer half-life of this compound compared to its non-deuterated counterpart.

Metabolic switching , where the metabolic machinery of the body compensates by increasing the rate of metabolism at other, non-deuterated sites on the molecule. This can lead to a different profile of metabolites. frontiersin.org

While specific studies identifying the exact CYP450 isoforms responsible for Pipradrol metabolism are not extensively available in the public domain, it is known that isoforms such as CYP3A4, CYP2D6, and those in the CYP2C family are major contributors to the metabolism of many psychotropic drugs. youtube.comnih.govnih.gov

Influence on Phase II Conjugation Pathways

Following Phase I metabolism, or in some cases directly, drug molecules can undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous polar molecules, such as glucuronic acid, sulfate (B86663), or acetyl groups, to the drug or its metabolites, further increasing their water solubility and facilitating their excretion. nih.govnih.gov

The influence of this compound on Phase II conjugation pathways is likely to be indirect. The primary effect of deuteration is on the rate of Phase I metabolism. By altering the profile and concentration of Phase I metabolites, deuteration can subsequently affect the substrates available for Phase II enzymes.

Common Phase II conjugation reactions include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major pathway for the elimination of many drugs. nih.govwikipedia.org

Sulfation: Mediated by sulfotransferases (SULTs).

Acetylation: Carried out by N-acetyltransferases (NATs). nih.gov

Glutathione (B108866) Conjugation: Involving glutathione S-transferases (GSTs), this pathway is important for detoxifying reactive electrophilic metabolites. drugbank.commdpi.com

If hydroxylation of the phenyl ring is a primary metabolic step for Pipradrol, the resulting hydroxylated metabolite would be a prime candidate for glucuronidation or sulfation. By slowing down the formation of this hydroxylated metabolite, this compound would consequently reduce the rate of formation of its corresponding glucuronide or sulfate conjugate.

Hypothetical Influence of Deuteration on Metabolite Profile:

| Compound | Primary Phase I Metabolite (Hypothetical) | Subsequent Phase II Conjugate (Hypothetical) |

| Pipradrol | Hydroxy-Pipradrol | Hydroxy-Pipradrol-Glucuronide |

| This compound | Lower levels of Hydroxy-Pipradrol-d4 | Lower levels of Hydroxy-Pipradrol-d4-Glucuronide |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Application in Studying Metabolic Enzymes and Pathways

This compound serves as a powerful probe for studying the activity and specificity of metabolic enzymes. By comparing the metabolic profiles of Pipradrol and its deuterated analog in vitro using systems like human liver microsomes, researchers can:

Identify Rate-Limiting Steps: A significant kinetic isotope effect provides strong evidence that C-H bond cleavage is a rate-limiting step in a particular metabolic pathway.

Elucidate Metabolic Pathways: The appearance of new or proportionally different metabolites with the deuterated compound can reveal alternative metabolic routes (metabolic switching).

Characterize Enzyme Function: By incubating this compound with specific recombinant CYP450 isoforms, it is possible to determine which enzymes are responsible for the metabolism at the deuterated site and to what extent the KIE affects their catalytic activity.

While detailed published studies on the specific use of this compound for these purposes are scarce, the principles of its application are well-established in the field of drug metabolism and are crucial for the development and understanding of new chemical entities. nih.gov

Chemical Stability, Degradation Pathways, and Storage Considerations

Forced Degradation Studies for Impurity Profiling

Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps to identify potential degradation products and establish the intrinsic stability of a compound. ijpsr.com This involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation. For Pipradrol-d5 Hydrochloride, such studies are essential to understand its degradation profile, which is anticipated to be similar to its non-deuterated counterpart, though reaction kinetics may be slightly altered by the kinetic isotope effect. juniperpublishers.com

Hydrolytic Stability Investigations

Hydrolysis is a key degradation pathway for many pharmaceuticals. However, the chemical structure of Pipradrol, lacking readily hydrolyzable functional groups like esters or amides, confers significant stability against hydrolysis. It is considered stable in aqueous solutions across a pH range of 5 to 9. Consequently, this compound is also expected to exhibit high hydrolytic stability under these conditions.

Table 1: Predicted Hydrolytic Stability of this compound

| pH Range | Expected Stability | Rationale |

| 5-9 | High | Absence of hydrolyzable functional groups. |

| <5 (Acidic) | Likely Stable | No acid-labile groups present in the core structure. |

| >9 (Basic) | Likely Stable | No base-labile groups present in the core structure. |

Oxidative Degradation Pathway Analysis

Oxidative degradation can be a significant concern for many organic molecules. While specific experimental data on the oxidative degradation of this compound is limited, analysis of the parent compound, Pipradrol, suggests that it can react with hydroxyl radicals in the vapor phase. The deuteration in this compound may slightly alter the rate of such reactions due to the kinetic isotope effect. The presence of the piperidine (B6355638) ring and the tertiary alcohol could be potential sites for oxidation under strong oxidizing conditions, potentially leading to N-oxidation or other degradation products. Further studies using common oxidizing agents like hydrogen peroxide would be necessary to fully characterize these pathways. mdpi.com

Thermal Decomposition Analysis

Thermal stability is crucial for determining appropriate storage and handling temperatures. The non-deuterated Pipradrol hydrochloride has a high decomposition temperature, recorded at 308–309°C, at which point it emits toxic fumes of nitrogen oxides. It is expected that this compound will exhibit a similar thermal decomposition profile. The substitution with deuterium (B1214612) is unlikely to significantly alter the decomposition temperature, although the kinetics of the decomposition process might be marginally affected.

Long-Term Storage Stability of Deuterated Compounds

The long-term stability of deuterated compounds like this compound is critical for their use as analytical standards. industry.gov.au For many deuterated standards, storage at -20°C is recommended to ensure long-term stability. caymanchem.comnih.gov While specific long-term stability studies on this compound are not extensively published, general guidelines for deuterated compounds suggest that when stored under these conditions in a closed container, protected from light and moisture, the compound should remain stable for extended periods. industry.gov.aulabinsights.nlresearchgate.net Some sources indicate a stability of at least five years for the non-deuterated analog when stored at -20°C. caymanchem.com

Protocols for Maintaining Isotopic Purity and Chemical Integrity

Maintaining the isotopic purity and chemical integrity of this compound requires stringent handling and storage protocols. Isotopic exchange, particularly with atmospheric moisture, is a primary concern for deuterated compounds.

Key protocols include:

Inert Atmosphere: Handling the compound under an inert atmosphere, such as dry nitrogen or argon, is recommended to prevent isotopic dilution from atmospheric water. labinsights.nl

Moisture Prevention: All equipment, including spatulas, vials, and NMR tubes, should be thoroughly dried before use. labinsights.nl Using single-use ampoules can also help prevent moisture contamination. labinsights.nl

Solvent Selection: When preparing solutions, the use of anhydrous or deuterated solvents is crucial to prevent back-exchange of deuterium atoms. labinsights.nl

Storage Conditions: The compound should be stored in a tightly sealed container at a controlled low temperature, such as -20°C, and in the dark. caymanchem.comnih.gov For solutions, storage at 4°C may be suitable for shorter periods. researchgate.net

Purity Verification: The isotopic enrichment and structural integrity should be periodically verified using techniques like high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Future Directions and Research Opportunities

Development of Novel Deuterated Analogs for Specific Research Aims

The synthesis of Pipradrol-d5 Hydrochloride is a prime example of "deuterium switching," where hydrogen atoms are replaced with deuterium (B1214612) to alter a molecule's properties. Future research can expand on this by creating novel deuterated analogs of Pipradrol and related compounds for highly specific research goals.

One promising direction is the development of probes for in vivo imaging techniques like Positron Emission Tomography (PET). bohrium.com By strategically placing deuterium on different parts of the Pipradrol molecule, researchers could create analogs with altered metabolic stability. bohrium.comresearchgate.net For instance, deuteration at metabolically vulnerable sites can slow down the breakdown of the compound, which is particularly useful for developing radioligands that remain stable longer in biological systems, allowing for clearer imaging of targets like the dopamine (B1211576) transporter (DAT). bohrium.comresearchgate.net Studies on other deuterated compounds have shown that this approach can improve pharmacokinetic profiles, increase bioavailability, and enhance the duration of action without changing the compound's selectivity for its target. researchgate.net This could lead to the creation of superior research tools for studying neurodegenerative diseases in animal models. bohrium.com

Another avenue involves synthesizing analogs to fine-tune the kinetic isotope effect (KIE). The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down reactions where this bond is broken. acs.org By creating a library of Pipradrol analogs with deuterium at various positions, researchers could systematically study how these substitutions affect interactions with dopamine and norepinephrine (B1679862) transporters, providing deeper insights into their function. beilstein-journals.org

Integration into Multi-Omics Research Methodologies

Multi-omics, which integrates data from different biological layers like genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach for understanding complex biological systems. Deuterated compounds are essential for ensuring the accuracy of the metabolomics and lipidomics components of these studies. nih.govmdpi.comnih.gov

This compound serves as an ideal internal standard in mass spectrometry-based metabolomics. sigmaaldrich.com When analyzing biological samples, variations in sample preparation and instrument performance can affect results. Adding a known quantity of a deuterated standard like Pipradrol-d5 HCl allows researchers to correct for these variations, as the deuterated version is chemically identical to the non-deuterated analyte and behaves similarly during extraction and analysis, but is distinguishable by its higher mass. thermofisher.com

Future research could see the expanded use of deuterated standards in targeted multi-omics studies to investigate neurological pathways. For example, in studies of neuroinflammation or neurodegeneration, researchers could use a panel of deuterated standards, including Pipradrol-d5 HCl, to accurately quantify changes in neurotransmitters and other metabolites. nih.gov This allows for the creation of robust datasets that can be integrated with proteomic and transcriptomic data to build comprehensive models of disease mechanisms and identify potential biomarkers. mdpi.com

Advancements in Analytical Techniques for Isotopic Quantitation

The precision of research using deuterated compounds is fundamentally linked to the analytical techniques used for their quantification. Continuous advancements in mass spectrometry are enabling more sensitive and accurate measurements of isotopic ratios. scispace.com

Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS) offer high-precision isotope ratio measurements. scispace.com The development of multi-collector systems for these instruments allows for the simultaneous measurement of different isotopes, improving accuracy and throughput. scispace.com For complex biological samples, Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for studying protein structure and dynamics, where the exchange rate of hydrogen for deuterium provides information on a protein's conformation. nih.govacs.orgmdpi.com

A particularly innovative technique is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), which can be used to image the distribution of deuterated tracers within biological tissues and even single cells with high spatial resolution. nih.gov Future applications could involve using NanoSIMS to track the uptake and localization of deuterated drugs or probes like Pipradrol-d5 in specific neuronal circuits, providing unprecedented visual evidence of their distribution at a subcellular level. nih.gov Furthermore, the use of deuterium's unique vibrational signature in Raman spectroscopy offers a method for label-free imaging of deuterated molecules in living cells, minimizing artifacts and perturbations. europa.eu

Exploration of Deuterated Probes for Specific Biological Targets (Non-Human)

Beyond their role as internal standards, deuterated compounds are being developed as specialized probes for studying biological targets in non-human models. Deuteration can enhance a molecule's suitability as a probe by improving its metabolic stability and pharmacokinetic properties. bohrium.com

For example, researchers have synthesized 18F-labelled deuterated tropane (B1204802) derivatives to act as PET probes for the dopamine transporter (DAT). bohrium.comresearchgate.net These deuterated probes showed higher stability and better target-to-background ratios compared to their non-deuterated counterparts. researchgate.net A similar approach could be applied to Pipradrol, developing deuterated and radiolabeled versions to serve as highly specific probes for investigating the norepinephrine and dopamine transporters in neuroscience research.

Deuterated ligands are also valuable in receptor binding assays. researchgate.netnih.gov Conventional assays often rely on radiolabeled ligands, which come with safety and disposal concerns. Mass spectrometry-based binding assays can use non-radioactive deuterated ligands instead. nih.gov Developing a deuterated Pipradrol analog for this purpose would allow for safer and more accessible studies of its binding kinetics and affinity for monoamine transporters. These studies are critical for understanding how NDRIs function and for screening new compounds.

Addressing Research Gaps in Deuterium-Specific Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is the change in reaction rate that occurs when a hydrogen atom is replaced by deuterium. While the principle is well-established, there are significant gaps in understanding its nuances. nih.gov The KIE arises because the C-D bond has a lower zero-point energy than the C-H bond, making it stronger and harder to break. researchgate.net

One major research gap is the difficulty in predicting the precise magnitude of the KIE and its impact on metabolic pathways. researchgate.net In some cases, blocking one metabolic route through deuteration can cause "metabolic shunting," where the compound is broken down through alternative pathways, sometimes leading to unexpected metabolites. nih.gov Systematic studies on a series of specifically deuterated Pipradrol analogs could help elucidate how deuteration at different positions affects its metabolism by cytochrome P450 enzymes. This would contribute to a more predictive model of the KIE.

Another area needing more research is the interpretation of very large KIE values, which cannot be explained by simple models and may involve quantum tunneling. researchgate.netnih.gov Investigating the KIE of Pipradrol and its analogs in enzymatic reactions could provide valuable data for refining theoretical models of enzyme-catalyzed hydride transfer. nih.gov A deeper understanding of these fundamental principles is crucial for the rational design of future deuterated compounds for specific scientific applications. researcher.life

Q & A

Q. How can researchers ensure the chemical stability of this compound during storage?

- Methodological Answer : Stability studies should follow ICH guidelines, assessing degradation under varying temperatures, humidity, and light exposure. Differential Scanning Calorimetry (DSC) can identify polymorphic changes, while accelerated stability testing (e.g., 40°C/75% RH for 6 months) monitors potency loss. Excipient compatibility studies are critical; for example, avoid hygroscopic additives that may hydrolyze the compound .

Q. What protocols validate the synthesis of this compound with isotopic purity?

- Methodological Answer : Synthesis should incorporate deuterated precursors (e.g., D5-labeled phenyl groups) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Nuclear Magnetic Resonance (¹H/²H NMR) and High-Resolution Mass Spectrometry (HRMS) confirm isotopic enrichment (>98% deuterium). Purity is validated via HPLC with orthogonal methods like ion chromatography to exclude salt impurities .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data for this compound across species be resolved?

- Methodological Answer : Conduct a meta-analysis of PK parameters (e.g., Cmax, t½) using species-specific physiological factors (e.g., metabolic enzyme expression). In vivo studies should standardize dosing routes (e.g., oral vs. intravenous) and employ population pharmacokinetic modeling to account for inter-individual variability. Cross-validate findings with in vitro hepatocyte assays to identify metabolic discrepancies .

Q. What experimental designs optimize this compound’s bioavailability in solid dosage forms?

- Methodological Answer : Use factorial design to test variables like particle size (micronization), disintegrants (e.g., croscarmellose sodium), and solubilizers (e.g., cyclodextrins). In vitro dissolution studies (e.g., USP Apparatus II at 50 rpm) can correlate with in vivo absorption. For fast-dissolving tablets, optimize wet granulation parameters to balance hardness (<4 kp) and disintegration time (<30 seconds) .

Q. How should researchers address batch-to-batch variability in this compound’s pharmacological activity?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, identifying critical process parameters (CPPs) like reaction temperature and purification steps. Statistical tools (e.g., ANOVA, control charts) monitor variability. Bioassays (e.g., receptor binding assays) paired with chemometric analysis (e.g., PCA) can link physicochemical properties (e.g., crystallinity) to activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.